molecular formula C14H14N2O2S B2826903 N-(cyclopropylmethyl)-4-(thiazol-2-yloxy)benzamide CAS No. 2034607-42-4

N-(cyclopropylmethyl)-4-(thiazol-2-yloxy)benzamide

Cat. No. B2826903
CAS RN: 2034607-42-4
M. Wt: 274.34
InChI Key: CLDXTDKPMRFEAS-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-4-(thiazol-2-yloxy)benzamide, also known as CTB or Cyclopropylmethyl-4-thiazolyl-2-oxo-2H-1,3-benzoxazine-3-carboxamide, is a small molecule compound with potential therapeutic applications. CTB is a benzamide derivative that has been synthesized for its potential use in scientific research.

Scientific Research Applications

Synthesis and Antimicrobial Applications

N-(cyclopropylmethyl)-4-(thiazol-2-yloxy)benzamide and its derivatives have been studied for their antimicrobial properties. A study by Bikobo et al. (2017) synthesized a series of thiazole derivatives and tested them against various bacterial and fungal strains. Some synthesized molecules exhibited greater potency than reference drugs, particularly against Gram-positive bacterial strains (Bikobo et al., 2017).

Anticancer Research

The compound's structural analogs have shown promise in anticancer research. Tiwari et al. (2017) conducted a study on Schiff’s bases containing thiadiazole scaffold and benzamide groups, demonstrating significant anticancer activity against various human cancer cell lines. The research highlighted the potential for further development of these compounds as anticancer agents (Tiwari et al., 2017).

Materials Science Applications

In materials science, derivatives of N-(cyclopropylmethyl)-4-(thiazol-2-yloxy)benzamide have been explored for their corrosion inhibitory effects. Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effect on steel in a 1 M HCl solution, finding them to offer higher inhibition efficiencies than previously reported inhibitors (Hu et al., 2016).

properties

IUPAC Name

N-(cyclopropylmethyl)-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c17-13(16-9-10-1-2-10)11-3-5-12(6-4-11)18-14-15-7-8-19-14/h3-8,10H,1-2,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDXTDKPMRFEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CC=C(C=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclopropylmethyl)-4-(thiazol-2-yloxy)benzamide

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